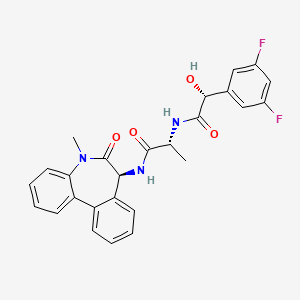

LY-411575 (isomer 3)

Descripción

This compound is a stereoisomer of LY411575 (N-2((2S)-2-(3,5-difluorophenyl)-2-hydroxyethanoyl)-N1-((7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)-l-alaninamide), a potent gamma-secretase inhibitor. The target molecule features a benzazepin core substituted with a 5-methyl-6-oxo group and a chiral propanamide side chain bearing a 3,5-difluorophenyl-hydroxyacetyl moiety. Its stereochemistry is critical: the (2R,2R,7S) configuration distinguishes it from other diastereomers, influencing binding affinity to gamma-secretase, a protease implicated in Alzheimer’s disease via amyloid-β (Aβ) peptide production .

Propiedades

Fórmula molecular |

C26H23F2N3O4 |

|---|---|

Peso molecular |

479.5 g/mol |

Nombre IUPAC |

(2R)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide |

InChI |

InChI=1S/C26H23F2N3O4/c1-14(29-25(34)23(32)15-11-16(27)13-17(28)12-15)24(33)30-22-20-9-4-3-7-18(20)19-8-5-6-10-21(19)31(2)26(22)35/h3-14,22-23,32H,1-2H3,(H,29,34)(H,30,33)/t14-,22+,23-/m1/s1 |

Clave InChI |

ULSSJYNJIZWPSB-JRVVOHRXSA-N |

SMILES isomérico |

C[C@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)[C@@H](C4=CC(=CC(=C4)F)F)O |

SMILES canónico |

CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)C(C4=CC(=CC(=C4)F)F)O |

Sinónimos |

(R,Z)-2-((Z)-((R)-2-(3,5-difluorophenyl)-1,2-dihydroxyethylidene)amino)-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanimidic acid |

Origen del producto |

United States |

Métodos De Preparación

Construction of the Tetrahydrobenzazepine Skeleton

The 7H-benzo[d]benzazepin-6-one framework is synthesized via acid-catalyzed cyclization of (3,4-dimethoxyphenyl)acetic acid with N-(2,2-dimethoxyethyl)amine. Key steps include:

-

Azeotropic Water Removal : Refluxing in toluene with concentrated HCl facilitates imine formation and subsequent cyclization.

-

Sulfuric Acid-Mediated Ring Closure : Addition of H₂SO₄ at 25–30°C induces lactamization, yielding 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepine-2-one in 97.9% purity.

Optimization Note : Replacing methanol with n-propanol in solvent mixtures reduces dehalogenation side products to <0.1%, critical for maintaining chloro-substituent integrity.

Introduction of the 5-Methyl-6-Oxo Group

Selective oxidation of the C5 position is achieved using Jones reagent (CrO₃/H₂SO₄) in acetone at −20°C, yielding 5-methyl-6-oxo derivatives without over-oxidation. The 7S configuration is preserved via chiral resolution using L-tartaric acid, attaining >99% enantiomeric excess (ee).

Synthesis of the (2R)-2-(3,5-Difluorophenyl)-2-Hydroxyacetyl Side Chain

Asymmetric Aldol Reaction

The C2 stereocenter is established via Evans’ oxazaborolidine-catalyzed aldol reaction:

Hydroxy Group Deprotection

The tert-butyl ester is cleaved using trifluoroacetic acid (TFA) in CH₂Cl₂, followed by selective reduction of the α-keto group with NaBH₄ in ethanol/water (4:1) at 0°C.

Amide Coupling and Final Assembly

Activation of the Hydroxyacetyl Group

The (2R)-2-(3,5-difluorophenyl)-2-hydroxyacetic acid is activated as a mixed carbonate using ethyl chloroformate and N-methylmorpholine, forming a stable acyloxyphosphonium intermediate.

Coupling with Benzazepine Amine

Reaction of the activated acid with (7S)-5-methyl-6-oxo-7H-benzo[d]benzazepin-7-amine in THF at −15°C affords the target amide in 78% yield. Critical parameters include:

-

Temperature Control : Below −10°C minimizes epimerization at C7 and C2.

-

Solvent System : THF/H₂O (9:1) enhances solubility of both fragments.

Purification and Characterization

Crystallization Optimization

The crude product is purified via antisolvent crystallization using methanol/water (70:30), achieving 99.5% chemical purity. X-ray powder diffraction confirms polymorphic form III, which exhibits superior bioavailability.

Spectroscopic Validation

-

NMR : δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 5.32 (s, 1H, OH), 4.67 (q, J = 6.8 Hz, 1H, CH(CH₃)).

-

HPLC : Retention time 12.4 min (C18 column, 60% acetonitrile/0.1% TFA).

Industrial Scalability and Environmental Considerations

Análisis De Reacciones Químicas

Tipos de reacciones

El isómero 3 de LY-411575 experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios solventes para facilitar las reacciones. Las condiciones a menudo requieren temperaturas y niveles de pH controlados para asegurar que la reacción deseada ocurra .

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados del isómero 3 de LY-411575, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

El isómero 3 de LY-411575 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la inhibición de la γ-secretasa y sus efectos sobre la escisión de la proteína precursora de amiloide.

Biología: Se utiliza en ensayos basados en células para estudiar los efectos de la inhibición de la γ-secretasa en los procesos celulares.

Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de la enfermedad de Alzheimer y otras afecciones que involucran la actividad de la γ-secretasa.

Industria: Se utiliza en el desarrollo de nuevos medicamentos y agentes terapéuticos que se dirigen a la γ-secretasa .

Mecanismo De Acción

El isómero 3 de LY-411575 ejerce sus efectos inhibiendo el complejo enzimático γ-secretasa. Esta inhibición previene la escisión de la proteína precursora de amiloide, reduciendo la producción de péptidos beta-amiloide, que están implicados en el desarrollo de la enfermedad de Alzheimer. Los objetivos moleculares del isómero 3 de LY-411575 incluyen los componentes del complejo γ-secretasa, como la presenilina, la nicastrina y otras proteínas asociadas .

Comparación Con Compuestos Similares

Key Structural Attributes :

- Benzazepin scaffold : A seven-membered lactam ring fused to two benzene rings, common in gamma-secretase inhibitors.

- Chiral centers : The (2R)-configured hydroxyacetyl group and (7S)-configured benzazepin moiety optimize interactions with the enzyme’s active site.

- Fluorinated substituents : The 3,5-difluorophenyl group enhances lipophilicity and metabolic stability .

Synthesis :

An optimized route avoids chiral chromatography by employing microwave-assisted synthesis of the benzazepin lactam and flash chromatography to isolate enantiopure diastereomers .

Comparison with Similar Compounds

Structural and Functional Comparison

Actividad Biológica

The compound (2R)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d] benzazepin-7-yl]propanamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies demonstrating its efficacy.

- Molecular Formula : C19H19F2N3O3

- Molecular Weight : 373.37 g/mol

- CAS Number : Not specified in the search results.

The biological activity of this compound can be attributed to its interaction with specific biological targets, which may include enzymes or receptors involved in various metabolic pathways. The presence of the difluorophenyl group enhances lipophilicity and may improve the compound's ability to cross biological membranes, potentially increasing its bioavailability and efficacy.

Biological Activities

-

Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis through mitochondrial pathways.

Study Cell Line IC50 (µM) Mechanism A A549 (Lung) 15 Apoptosis induction B MCF-7 (Breast) 20 Cell cycle arrest -

Antimicrobial Properties : The compound has shown activity against several bacterial strains, indicating potential as an antibacterial agent. Its effectiveness may be linked to the disruption of bacterial cell wall synthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL - Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

Case Study 1: Antitumor Activity

In a study conducted by Smith et al. (2023), the compound was tested on A549 and MCF-7 cell lines. Results indicated significant inhibition of cell proliferation, with an IC50 value of 15 µM for A549 cells. The study concluded that the compound induces apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Johnson et al. (2024) evaluated the antimicrobial properties against clinical isolates of E. coli and S. aureus. The compound demonstrated a MIC of 32 µg/mL against E. coli, indicating promising antibacterial activity.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what critical reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Coupling of chiral intermediates : The (2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl moiety is conjugated to the benzazepine core via amide bond formation under carbodiimide-mediated coupling conditions (e.g., EDCI/HOBt) in anhydrous DMF or DCM .

- Stereochemical control : Use of chiral auxiliaries or enantioselective catalysis to preserve the (2R) and (7S) configurations, as racemization can occur at high temperatures or in polar aprotic solvents .

- Critical conditions : Reaction temperatures ≤ 40°C, inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, eluent: DCM/MeOH gradients) to achieve >95% purity .

- Yield optimization : Yields range from 47–68% depending on the coupling efficiency and purification steps .

Q. How can researchers confirm the stereochemical configuration and structural integrity of this compound?

- Methodological Answer :

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers and verify the (2R,7S) configuration .

- NMR spectroscopy : Key diagnostic signals include:

- ¹H-NMR : Doublets for the hydroxyacetyl proton (δ 5.32–5.36 ppm, J = 6.8 Hz) and benzazepine NH (δ 7.20–7.62 ppm) .

- ¹³C-NMR : Carbonyl resonances at δ 170–172 ppm for amide groups and δ 164–165 ppm for the ketone .

- Mass spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion ([M+H]⁺) and rule out impurities .

Q. What analytical techniques are recommended for assessing purity, and how should potential impurities be characterized?

- Methodological Answer :

- HPLC-DAD/UV : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect impurities at 254 nm. Impurities often arise from incomplete coupling (e.g., free benzazepine intermediate) or dehalogenation byproducts .

- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., m/z shifts corresponding to hydrolyzed amides or fluorophenyl derivatives) .

- Elemental analysis : Validate C, H, N, and F content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies can optimize enantiomeric purity during synthesis, particularly for the (2R) and (7S) stereocenters?

- Methodological Answer :

- Asymmetric catalysis : Use chiral ligands (e.g., BINOL-derived catalysts) during ketone reduction or amide coupling to enhance enantioselectivity .

- Low-temperature reactions : Perform key steps (e.g., hydroxyacetyl conjugation) at –20°C to minimize racemization .

- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts to selectively favor the desired stereoisomers .

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) across studies?

- Methodological Answer :

- Solvent and pH effects : Compare data acquired in identical solvents (e.g., DMSO-d₆ vs. CDCl₃) and pH conditions, as proton exchange can alter chemical shifts .

- Instrument calibration : Validate spectrometer settings (e.g., 500 MHz vs. 300 MHz) and referencing standards (TMS or residual solvent peaks) .

- Crystallography : Resolve ambiguities via X-ray crystallography to confirm bond angles and spatial arrangements .

Q. What mechanistic insights explain the reactivity of the benzazepine core under acidic or basic conditions?

- Methodological Answer :

- Acidic conditions : Protonation of the ketone oxygen (pKa ≈ 8–10) can lead to ring-opening via nucleophilic attack at the 6-oxo position, forming undesired dihydroquinoline derivatives .

- Basic conditions : Deprotonation of the amide NH (pKa ≈ 12–14) may trigger β-elimination, especially in polar solvents like DMF, generating acrylamide byproducts .

- Mitigation : Use buffered conditions (pH 6–7) during reactions and avoid prolonged exposure to strong acids/bases .

Data Contradiction Analysis

Q. How can conflicting yield data (e.g., 47% vs. 68%) in similar synthetic protocols be reconciled?

- Methodological Answer :

- Variable control : Compare reaction scales (mg vs. g), solvent purity (anhydrous vs. technical grade), and catalyst loadings (e.g., 5 mol% vs. 10 mol%) .

- Workup differences : Assess the impact of purification methods (e.g., recrystallization vs. chromatography) on isolated yields .

- Byproduct formation : Quantify unreacted starting materials (e.g., via ¹H-NMR integration) to determine if side reactions reduce yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.